Cas no 1179879-73-2 (methyl 2-amino-2-(4-ethylphenyl)butanoate)

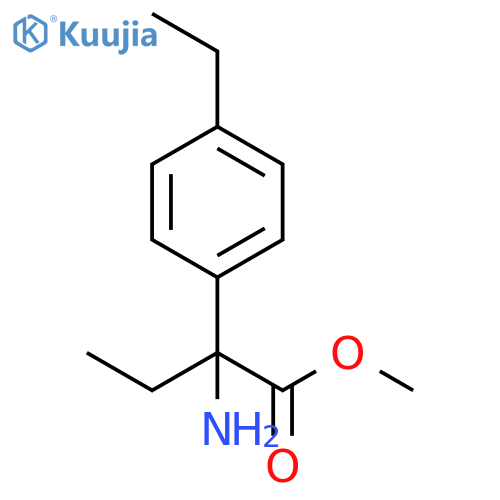

1179879-73-2 structure

商品名:methyl 2-amino-2-(4-ethylphenyl)butanoate

methyl 2-amino-2-(4-ethylphenyl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-2-(4-ethylphenyl)butanoate

- Benzeneacetic acid, α-amino-α,4-diethyl-, methyl ester

- 1179879-73-2

- SCHEMBL21767892

- EN300-10207257

-

- インチ: 1S/C13H19NO2/c1-4-10-6-8-11(9-7-10)13(14,5-2)12(15)16-3/h6-9H,4-5,14H2,1-3H3

- InChIKey: LLOSLQGCHGGTNM-UHFFFAOYSA-N

- ほほえんだ: C1(C(N)(CC)C(OC)=O)=CC=C(CC)C=C1

計算された属性

- せいみつぶんしりょう: 221.141578849g/mol

- どういたいしつりょう: 221.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.040±0.06 g/cm3(Predicted)

- ふってん: 306.8±27.0 °C(Predicted)

- 酸性度係数(pKa): 7.12±0.10(Predicted)

methyl 2-amino-2-(4-ethylphenyl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10207257-0.05g |

methyl 2-amino-2-(4-ethylphenyl)butanoate |

1179879-73-2 | 95% | 0.05g |

$719.0 | 2023-10-28 | |

| Enamine | EN300-10207257-0.25g |

methyl 2-amino-2-(4-ethylphenyl)butanoate |

1179879-73-2 | 95% | 0.25g |

$789.0 | 2023-10-28 | |

| Enamine | EN300-10207257-10.0g |

methyl 2-amino-2-(4-ethylphenyl)butanoate |

1179879-73-2 | 10g |

$3992.0 | 2023-05-25 | ||

| Enamine | EN300-10207257-1g |

methyl 2-amino-2-(4-ethylphenyl)butanoate |

1179879-73-2 | 95% | 1g |

$857.0 | 2023-10-28 | |

| Enamine | EN300-10207257-10g |

methyl 2-amino-2-(4-ethylphenyl)butanoate |

1179879-73-2 | 95% | 10g |

$3683.0 | 2023-10-28 | |

| Enamine | EN300-10207257-0.5g |

methyl 2-amino-2-(4-ethylphenyl)butanoate |

1179879-73-2 | 95% | 0.5g |

$823.0 | 2023-10-28 | |

| Enamine | EN300-10207257-5g |

methyl 2-amino-2-(4-ethylphenyl)butanoate |

1179879-73-2 | 95% | 5g |

$2485.0 | 2023-10-28 | |

| Enamine | EN300-10207257-0.1g |

methyl 2-amino-2-(4-ethylphenyl)butanoate |

1179879-73-2 | 95% | 0.1g |

$755.0 | 2023-10-28 | |

| Enamine | EN300-10207257-2.5g |

methyl 2-amino-2-(4-ethylphenyl)butanoate |

1179879-73-2 | 95% | 2.5g |

$1680.0 | 2023-10-28 | |

| Enamine | EN300-10207257-1.0g |

methyl 2-amino-2-(4-ethylphenyl)butanoate |

1179879-73-2 | 1g |

$928.0 | 2023-05-25 |

methyl 2-amino-2-(4-ethylphenyl)butanoate 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1179879-73-2 (methyl 2-amino-2-(4-ethylphenyl)butanoate) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量